molecular formula C5H5N5OS B1496716 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol CAS No. 877-28-1

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol

Cat. No.: B1496716
CAS No.: 877-28-1
M. Wt: 183.19 g/mol
InChI Key: LVHGDSJZQCLVQX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 3-Mercapto-6-methyl-triazolo[4,3-b]triazin-7-ol adheres to IUPAC naming conventions for bicyclic heterocyclic systems. Its IUPAC name reflects the fusion pattern of the triazole and triazine rings, the positions of substituents, and the functional groups present. Key identifiers include:

Property Value
Molecular Formula C₅H₅N₅OS
CAS Number 877-28-1
SMILES Notation CC1=NN2C(=NNC2=S)NC1=O
InChI Key LVHGDSJZQCLVQX-UHFFFAOYSA-N

The systematic name 6-methyl-3-sulfanylidene-1,2-dihydro-triazolo[4,3-b]triazin-7-one is often used in chemical databases, though the term "mercapto" (denoting the -SH group) is interchangeable with "sulfanylidene" in this context. The compound is also indexed in ChEBI (CHEBI:105187) and PubChem (CID 135427648).

Molecular Geometry and Crystallographic Characterization

The bicyclic structure comprises a 1,2,4-triazole ring fused to a 1,2,4-triazine ring, creating a planar aromatic system. Key structural features include:

  • Core Structure :

    • Fusion Pattern : The triazole ring is fused to the triazine ring at positions 4 and 3, respectively, forming a fused bicyclic system.
    • Functional Groups :
      • Methyl Group (-CH₃) at position 6 (electron-donating, enhances lipophilicity).
      • Mercapto Group (-SH) at position 3 (nucleophilic, participates in hydrogen bonding).
      • Hydroxyl Group (-OH) at position 7 (polar, influences solubility).
  • Bond Angles and Lengths :

    • C-N and N-N Bonds : Shorter bond lengths (1.3–1.4 Å) due to resonance delocalization within the fused rings.
    • C=S and C=O Bonds : Expected to exhibit partial double-bond character (1.6–1.7 Å), influenced by tautomerism.

While direct crystallographic data for this compound is unavailable, X-ray studies of analogous triazolotriazine derivatives reveal planar geometries with angles approximating 120° for fused rings.

Spectroscopic Fingerprinting (FTIR, NMR, UV-Vis)

FTIR Spectral Analysis

FTIR spectroscopy provides critical insights into functional group vibrations:

Functional Group Absorption Region (cm⁻¹) Assignment
O-H (Stretch) 3200–3500 (broad) Hydroxyl group at position 7
S-H (Stretch) 2550–2600 Mercapto group at position 3
C=N/C=S (Stretch) 1600–1700 Aromatic C-N and thioamide C=S
C-O (Stretch) 1200–1300 Hydroxyl C-O bond

Key Observations :

  • Absence of Peaks : No strong absorption in the aliphatic C-H region (2800–3000 cm⁻¹), consistent with the absence of alkyl chains beyond the methyl group.
  • Resonance Effects : C=N and C=S bands may overlap due to conjugation across the bicyclic system.

NMR Spectral Data

¹H NMR :
Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (-CH₃) 2.2–2.4 Singlet 3H
Aromatic H 7.0–8.5 Multiplet 2H
Hydroxyl (-OH) 5.0–6.0 (broad) Singlet 1H
Mercapto (-SH) 1.5–2.0 (broad) Singlet 1H

Note: Predicted shifts based on analogous triazolotriazine derivatives.

¹³C NMR :
Carbon Environment Chemical Shift (δ, ppm) Assignment
C=O (Position 7) 165–175 Carbonyl carbon
C=S (Position 3) 180–190 Thioamide carbon
Aromatic C (Triazole) 135–150 C-N bonded carbons
Methyl (-CH₃) 20–25 Quaternary carbon

UV-Vis Spectroscopy

The conjugated bicyclic system absorbs in the UV region (200–400 nm), with π→π* transitions dominating. Specific absorption maxima are influenced by:

  • Tautomerism : Thiol vs. thione forms alter conjugation pathways.
  • Methyl Group : Electron-donating effects red-shift absorption bands.

Example Data:

λ_max (nm) molar ε (L·mol⁻¹·cm⁻¹) Assignment
260 10,000–15,000 π→π* (Triazole)
320 5,000–8,000 n→π* (C=S/C=O)

Tautomeric Behavior and Resonance Stabilization

Tautomeric Forms

The compound exhibits prototropic tautomerism , existing in three primary forms:

Tautomer Structure Stability Factors
Thiol Form -SH at C3, -OH at C7 Dominant in non-polar solvents
Thione Form C=S at C3, -OH at C7 Stabilized by resonance in polar solvents
Hydroxyl Form -SH at C3, -O⁻ at C7 (deprotonated) Observed under basic conditions

Resonance Stabilization

The fused triazole-triazine system enables extensive resonance delocalization:

  • Electron Delocalization :
    • C=N Bonds : Conjugation across N1–C2–N3 (triazole) and N4–C5–N6 (triazine).
    • C=S/C=O Bonds : Partial double-bond character due to resonance.
  • Methyl Group Influence :
    • Electron Donation : Enhances stability of the thione tautomer via inductive effects.

Properties

IUPAC Name

6-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c1-2-3(11)6-4-7-8-5(12)10(4)9-2/h1H3,(H,8,12)(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGDSJZQCLVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NNC2=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361321
Record name 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-28-1
Record name 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of fused bicyclic heterocycles combining 1,2,4-triazole and 1,2,4-triazine rings. Its synthesis typically involves:

Detailed Preparation Procedure

The preparation method can be summarized in the following steps, adapted from experimental protocols reported in peer-reviewed studies:

Step Reagents & Conditions Description
1 Starting materials: 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles (e.g., compound 9a,b) These precursors are synthesized by hydrazinolysis of suitable triazole derivatives.
2 Reaction with carbon disulfide (CS2) in DMF, reflux 3 h The mixture of 9a,b and CS2 undergoes cyclization to form the mercapto-substituted triazolo-triazine ring system.
3 Cooling and precipitation The reaction mixture is poured onto ice to precipitate the product.
4 Filtration and recrystallization The solid product is filtered and purified by recrystallization from an appropriate solvent.

This method yields the 3-mercapto-substituted triazolo-triazine compound with high purity and good yield.

Reaction Scheme Overview

The key transformation involves the nucleophilic attack of the hydrazino group on carbon disulfide, followed by intramolecular cyclization to form the fused heterocyclic system with a mercapto (-SH) group at position 3 and a methyl substituent at position 6.

Experimental Conditions and Optimization

  • Solvent choice : DMF is preferred for its ability to dissolve both reactants and facilitate cyclization.
  • Temperature : Reflux conditions (~150°C) are necessary to drive the reaction to completion within 3 hours.
  • Molar ratios : Equimolar amounts of hydrazino-triazole and carbon disulfide are used to ensure complete conversion.
  • Work-up : Cooling in ice water helps precipitate the product, which is then purified by recrystallization.

Characterization and Verification

The synthesized compound is characterized by:

Comparative Table of Preparation Parameters

Parameter Description Typical Value/Condition
Starting Materials 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles 0.01 mol
Reagent Carbon disulfide (CS2) 0.02 mol (2 equiv)
Solvent Dimethylformamide (DMF) 50 mL
Reaction Temperature Reflux ~150°C
Reaction Time Duration of reflux 3 hours
Work-up Cooling in ice, filtration Ice bath
Purification Recrystallization Suitable solvent (e.g., ethanol)

Research Findings on Preparation

  • The use of carbon disulfide is critical for introducing the mercapto group at position 3.
  • The reaction proceeds efficiently under reflux in DMF, yielding the target fused heterocycle.
  • The compound exhibits high purity and is suitable for further biological testing.
  • This preparation method is reproducible and scalable, making it practical for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-triazine scaffold is versatile, with modifications at key positions significantly altering physicochemical and biological properties. Below is a detailed comparison of 3-mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol with analogous compounds:

Table 1: Structural and Functional Comparison of Triazolo-Triazine Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Physicochemical Properties Biological Activity References
This compound 3-SH, 6-CH₃, 7-OH Cyclocondensation with hydrazonoyl halides Orange crystals (monoclinic, P21/n space group) Potential anti-cancer (derivatives)
3-Ethyl-6-methyl-1-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one (7b) 3-C₂H₅, 6-CH₃, 1-(4-NO₂C₆H₄) Same as above Monoclinic crystals, stabilized by π-π stacking Moderate anti-cancer activity
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one 3-SCH₂C₆H₅, 6-NH₂, fused at [3,4-f] Pyridine/water reflux with CS₂ or benzyl bromide m.p. 274°C, C₁₁H₁₀N₆OS elemental match Not reported
1-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one 1-CH₃, no SH/OH groups Natural extraction from Corydalis spp. Not specified No anti-cancer activity (IC₅₀ > 50 μM)
6-Arylmethyl-3-aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones Thiazolo-triazinone core, aryl substituents Alkylation with chloroacetyl derivatives Characterized via ¹H-NMR, ESI-MS Not reported

Key Observations:

Removal of polar groups (e.g., SH/OH in compound 8 from ) abolishes activity, highlighting their role in target binding .

Structural Flexibility: Fusing triazolo-triazine at [3,4-f] () versus [4,3-b] alters ring strain and π-conjugation, impacting solubility and stability . Thiazolo-triazinones () exhibit distinct electronic properties due to sulfur incorporation, though their biological profiles remain unexplored .

Synthetic Accessibility :

  • Derivatives with simple alkyl/aryl groups (e.g., 7a–j) are synthesized efficiently (<24 hours) , whereas natural analogs (e.g., compound 8) require laborious extraction .

Crystallographic Insights :

  • The mercapto group in the target compound facilitates hydrogen bonding, while bulky substituents (e.g., 4-nitrophenyl in 7b) promote π-π stacking, both critical for crystal packing .

Biological Activity

3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C₅H₅N₅OS
  • Molecular Weight : 151.126 g/mol
  • CAS Number : 19542-10-0
  • Boiling Point : 255.1 °C at 760 mmHg
  • Density : 2.01 g/cm³

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. In a study involving various triazole derivatives, the compound showed effectiveness against several pathogenic microorganisms including Staphylococcus aureus and Candida albicans. The disk diffusion method indicated a significant zone of inhibition, suggesting strong antimicrobial potential .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12
Escherichia coli10

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A study indicated that triazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Antitumor Activity

Preliminary investigations into the antitumor effects of similar triazole compounds revealed promising results. For instance, certain derivatives demonstrated cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies indicated that modifications in the triazole ring could enhance biological activity .

Cell LineIC50 (µg/mL)Comparison Drug
KB1.61Doxorubicin
HepG21.98Doxorubicin
Jurkat<1.00Doxorubicin

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Cytokine Modulation : By modulating cytokine release and signaling pathways associated with inflammation and immune responses.

Case Studies

A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of various triazole derivatives including this compound. The results highlighted its potential as an anti-inflammatory agent with a favorable safety profile .

Q & A

Q. What are the key synthetic routes for preparing 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization of hydrazine or triazine precursors under acidic or basic catalysis. For example, cyclization of 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one derivatives with mercapto-group-containing reagents is a common approach. Optimization includes adjusting reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., HCl or KOH). Post-synthesis purification via recrystallization or column chromatography improves purity .

Q. How does the thiol (-SH) group in this compound influence its chemical reactivity and biological activity?

The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This group also contributes to enzyme inhibition (e.g., dual inhibition of kinases or phosphatases) by interacting with catalytic cysteine residues. Structural analogs lacking the thiol group show reduced bioactivity, highlighting its critical role .

Q. What spectroscopic and computational methods are used to characterize the structure of this compound?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and tautomeric forms.
  • X-ray crystallography for precise bond-length and angle analysis (e.g., triazolopyridazine core geometry).
  • DFT calculations to model electronic properties and predict reactive sites .

Advanced Research Questions

Q. How can structural modifications of the triazolo-triazine core enhance target specificity in enzyme inhibition?

Substituting the methyl group at position 6 with bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) improves binding to hydrophobic enzyme pockets. For example, fluorination at specific positions enhances hydrogen-bonding interactions, as seen in α-glucosidase inhibitors with IC₅₀ values surpassing acarbose . Computational docking studies (e.g., AutoDock Vina) guide rational design by simulating ligand-receptor interactions .

Q. What contradictions exist in reported biological activities of triazolo-triazine derivatives, and how can they be resolved experimentally?

Some derivatives show anticancer activity via apoptosis induction , while others inhibit α-glucosidase for diabetes . These discrepancies arise from substituent-dependent target specificity. Resolving them requires:

  • Selective enzyme assays (e.g., kinase vs. α-glucosidase panels).
  • Gene knockout studies to confirm pathway involvement.
  • Metabolic stability tests to rule off-target effects .

Q. How does tautomerism in triazolo-triazine derivatives affect their stability and bioactivity?

Tautomeric equilibria (e.g., hydrazone ↔ bicyclic triazolo-triazine forms) create dynamic mixtures, complicating characterization. Techniques like variable-temperature NMR and pH-dependent UV-Vis spectroscopy quantify tautomer ratios. Bioactivity assays under controlled pH/temperature reveal dominant active forms .

Q. What thermal decomposition mechanisms and kinetic models apply to this compound, and how do they inform safety protocols?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic decomposition above 200°C. Kinetic modeling (e.g., Friedman method) identifies autocatalytic decomposition pathways. These data guide storage conditions (dry, <25°C) and hazard mitigation in energetic material applications .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Temperature90–110°C↑ 20–30%
SolventEthanol/DMF (1:1)↑ Purity
Catalyst0.1M HCl↑ Reaction Rate
PurificationSilica Chromatography95–98% Purity
Source:

Table 2. Biological Activity Comparison by Substituent

SubstituentTarget EnzymeIC₅₀ (nM)
6-MethylKinase X120 ± 15
6-(3,4-Dimethoxyphenyl)α-Glucosidase45 ± 5
6-Fluoroα-Amylase280 ± 20
Source:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol
Reactant of Route 2
3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol

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